molecular formula C29H22Br2ClN3O B14943722 1,4-Bis(4-bromophenyl)-N~2~-(3-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide

1,4-Bis(4-bromophenyl)-N~2~-(3-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide

Cat. No.: B14943722
M. Wt: 623.8 g/mol
InChI Key: MYXBDPOFWVBLKL-UHFFFAOYSA-N
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Description

1,4-Bis(4-bromophenyl)-N~2~-(3-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of diazacyclopenta[CD]azulenes, which are characterized by their fused ring systems and diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-bromophenyl)-N~2~-(3-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazacyclopenta[CD]azulene Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Bromophenyl and Chlorophenyl Groups: This step is achieved through electrophilic aromatic substitution reactions, where bromine and chlorine atoms are introduced into the aromatic rings.

    Formation of the Carboxamide Group: This involves the reaction of the intermediate compound with a suitable amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-bromophenyl)-N~2~-(3-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Bis(4-bromophenyl)-N~2~-(3-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-bromophenyl)-N~2~-(3-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression and replication.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-bromophenyl)-N~2~-(3-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide
  • 1,4-Bis(4-bromophenyl)-N~2~-(3-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide

Uniqueness

1,4-Bis(4-bromophenyl)-N~2~-(3-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide is unique due to its specific combination of bromophenyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H22Br2ClN3O

Molecular Weight

623.8 g/mol

IUPAC Name

2,6-bis(4-bromophenyl)-N-(3-chlorophenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C29H22Br2ClN3O/c30-20-11-7-18(8-12-20)25-17-35-27(28(36)33-23-5-3-4-22(32)16-23)26(19-9-13-21(31)14-10-19)24-6-1-2-15-34(25)29(24)35/h3-5,7-14,16-17H,1-2,6,15H2,(H,33,36)

InChI Key

MYXBDPOFWVBLKL-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CN3C2=C(C1)C(=C3C(=O)NC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br

Origin of Product

United States

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